(2R)-1-phenoxypropan-2-aminehydrochloride
Description
Significance of Enantiomerically Pure Amine Compounds as Chiral Scaffolds
Enantiomerically pure amines are indispensable tools in asymmetric synthesis, a field dedicated to the stereoselective creation of chiral molecules. researchgate.net Their significance stems from their versatile roles as chiral auxiliaries, organocatalysts, and key structural motifs in a multitude of biologically active compounds. Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their prevalence and importance in medicinal chemistry. nih.gov
As chiral scaffolds, these amines can be temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. This "chiral auxiliary" approach is a classic and effective strategy for controlling stereochemistry. researchgate.net Furthermore, the amine functional group itself can act as a catalyst. The field of organocatalysis has seen a surge in the use of chiral amines, such as proline and its derivatives, to catalyze a wide range of enantioselective transformations, including aldol (B89426) and Michael reactions. acs.orgmdpi.com These catalysts form transient chiral enamines or iminium ions, which effectively shield one face of the molecule, guiding the approach of the reacting partner to achieve high levels of stereoselectivity. mdpi.com
The utility of chiral amines extends to their role as ligands for transition metal catalysts. By coordinating to a metal center, a chiral amine ligand can create a chiral environment that influences the stereochemical course of reactions like asymmetric hydrogenation, amination, and C-H functionalization. nih.govnih.gov The development of novel chiral amine-based ligands remains an active area of research, driving the discovery of more efficient and selective catalytic systems. The demand for enantiopure amines continues to grow, fueled by the need to expand the chemical space available for drug discovery and the development of new materials. nih.gov
Table 1: Examples of Chiral Amine Derivatives in Asymmetric Catalysis
This table illustrates the application of various chiral amine scaffolds in catalyzing stereoselective reactions, highlighting the yields and enantiomeric excess (ee) achieved.
| Catalyst/Chiral Amine Scaffold | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference Finding |
| Quinidine (B1679956) Derivative | Asymmetric Alcoholysis | Disubstituted Ketenes | Up to 76% | An early example of chiral amine catalysis, demonstrating the potential for asymmetric induction. acs.org |
| Prolinamide Organocatalyst | Michael Addition | Aldehydes to β-nitroalkenes | Good stereoselectivities | Demonstrates the use of proline derivatives where the distance between the amine and a hydrogen bond donor is crucial for catalysis. unibo.it |
| Engineered Myoglobin Variant | Biocatalytic N-H Carbene Insertion | Aromatic amines and 2-diazopropanoate esters | Up to 82% | Showcases a biocatalytic approach using engineered hemoproteins to synthesize chiral amines. rochester.edu |
| Chiral Mg-PyBOX Complex | C-H Functionalization | N-alkylamines and α,β-unsaturated compounds | Up to 98:2 e.r. (enantiomeric ratio) | Involves the cooperative action of a chiral Lewis acid complex to create valuable β-amino carbonyl compounds. nih.gov |
| Diphenylprolinol Silyl Ether | Michael Addition | Alkoxyaldehyde and Nitroalkane | 96% | An effective organocatalyst for building chiral cyclohexane (B81311) rings, a key step in the synthesis of complex molecules like Oseltamivir. mdpi.com |
Historical Context of Phenoxypropylamine Derivatives in Stereoselective Synthesis
The use of chiral amines in stereoselective synthesis has a history stretching back to the mid-20th century. One of the earliest demonstrations was by Pracejus in the 1960s, who employed naturally occurring chiral amines like quinidine to catalyze asymmetric reactions. acs.org This foundational work established the principle that a small amount of a chiral amine could induce significant enantioselectivity in a chemical transformation.
Phenoxypropylamine derivatives belong to the broader class of aryloxyalkylamines. The synthesis of the general phenoxypropylamine scaffold has been documented in various chemical contexts, often related to medicinal chemistry. mdpi.com For instance, synthetic routes have been developed to produce derivatives for evaluation as potential therapeutic agents, demonstrating the accessibility of this chemical structure. mdpi.comgoogle.com
However, the specific historical application of phenoxypropylamine derivatives as chiral scaffolds in stereoselective synthesis is not as extensively documented as that of other privileged structures like cinchona alkaloids or prolinamides. Much of the focus in asymmetric catalysis has been on developing catalysts with rigid backbones to maximize stereochemical control. The relative conformational flexibility of a simple phenoxypropylamine chain may have historically made it a less obvious candidate for a chiral ligand or organocatalyst compared to more conformationally restricted systems. The development of synthetic methods, such as the stereoselective synthesis of chiral amines from ketones using transaminases, has provided routes to a wide array of enantiopure amines, including phenylpropan-2-amine derivatives, which are structurally related to the phenoxy class. researchgate.netgoogle.com This progress in enzymatic and catalytic methods has made a wider variety of chiral building blocks, including those with phenoxypropylamine-like structures, more accessible for investigation in stereoselective applications.
Research Gaps and Future Directions for (2R)-1-Phenoxypropan-2-amine Hydrochloride Studies
A thorough review of the current literature reveals a significant research gap: the application of (2R)-1-phenoxypropan-2-amine hydrochloride as a chiral scaffold in advanced organic synthesis is not well-explored. While the synthesis and basic properties of the parent compound are known, its utility in stereoselective transformations remains largely untapped. chemicalbook.comnih.gov This presents a clear opportunity for future investigation.
Future research directions for (2R)-1-phenoxypropan-2-amine hydrochloride could logically progress along several promising avenues, mirroring the development of other successful chiral amines:
Development as an Organocatalyst: The secondary amine in the (2R)-1-phenoxypropan-2-amine structure is a key feature for potential organocatalytic activity, particularly in enamine and iminium ion catalysis. Future studies could involve derivatizing the amine to fine-tune its steric and electronic properties and evaluating these new derivatives in benchmark asymmetric reactions like aldol, Mannich, and Michael additions.
Application as a Chiral Ligand: The compound could be explored as a chiral ligand in transition metal-catalyzed asymmetric synthesis. The nitrogen and the ether oxygen atoms offer potential coordination sites for a metal center. Synthesizing bidentate or pincer-type ligands derived from this scaffold for use in asymmetric hydrogenation, C-H activation, or cross-coupling reactions is a promising area for investigation.
Use as a Chiral Building Block (Synthon): (2R)-1-phenoxypropan-2-amine hydrochloride can serve as a versatile chiral starting material for the synthesis of more complex, enantiomerically pure molecules. Its structure is embedded in several pharmacologically relevant scaffolds. Developing synthetic routes that utilize this compound to access novel drug candidates or natural products would be a valuable contribution. nih.gov
Biocatalytic Applications: Exploring enzymatic methods, such as those employing transaminases, for both the synthesis of (2R)-1-phenoxypropan-2-amine and its derivatives, as well as its use as a substrate in enzymatic transformations, aligns with the growing trend of green chemistry in organic synthesis. researchgate.net
The lack of extensive research on (2R)-1-phenoxypropan-2-amine hydrochloride means that its potential is yet to be realized. Systematic investigation into its catalytic and synthetic applications could uncover a valuable new tool for the construction of enantiomerically pure compounds.
Table 2: Comparison of Modern Synthetic Strategies for Chiral Amines
This table outlines various contemporary methods used for the enantioselective synthesis of chiral amines, providing a framework for potential synthetic and derivatization strategies for (2R)-1-phenoxypropan-2-amine hydrochloride.
| Synthetic Strategy | Description | Advantages | Potential Challenges |
| Asymmetric Hydrogenation | The direct hydrogenation of prochiral imines, enamines, or N-heteroarenes using a chiral transition metal catalyst (e.g., Rh, Ru, Ir with chiral phosphine (B1218219) ligands). nih.gov | High efficiency, atom economy, and often excellent enantioselectivities. Scalable for industrial production. nih.gov | Substrate sensitivity (imine stability), catalyst cost, and the need for high-pressure equipment. nih.gov |
| Organocatalysis | The use of small, chiral organic molecules (e.g., proline derivatives) to catalyze asymmetric reactions that form chiral amines, such as conjugate additions or aminations. unibo.it | Metal-free (avoids toxic metal contamination), often milder reaction conditions, and catalysts can be derived from natural sources. mdpi.com | Catalyst loading can be high, and reaction times may be long. Scalability can be a concern for some systems. unibo.it |
| Biocatalysis (Enzymatic Methods) | Employs enzymes like transaminases, imine reductases, or engineered proteins to perform highly stereoselective transformations, such as converting a ketone to a chiral amine. rochester.eduresearchgate.net | Extremely high enantioselectivity, mild aqueous reaction conditions (green chemistry), and high substrate specificity. researchgate.netgoogle.com | Limited substrate scope for wild-type enzymes, potential for product inhibition, and the need for protein engineering to optimize for non-natural substrates. rochester.edu |
| Chiral Auxiliary-Based Synthesis | A prochiral substrate is attached to a recoverable chiral molecule (the auxiliary), which directs the stereochemistry of a subsequent bond formation. The auxiliary is removed in a later step. researchgate.net | Reliable and predictable stereochemical outcomes. A well-established and robust methodology. | Not atom-economical due to the need to attach and remove the auxiliary. Requires additional synthetic steps. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
(2R)-1-phenoxypropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
PJLPIMLERDDFLC-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@H](COC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(COC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for Enantiopure 2r 1 Phenoxypropan 2 Amine Hydrochloride
Asymmetric Catalytic Approaches to the (2R)-1-Phenoxypropan-2-amine Core
Asymmetric catalysis offers an efficient route to chiral molecules by directly producing the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolutions. wikipedia.org These methods rely on the use of a chiral catalyst to control the stereochemical outcome of a reaction.
Development of Novel Chiral Catalysts for Enantioselective Formation
The direct, enantioselective synthesis of chiral amines is a significant focus of chemical research. nih.gov Methodologies such as asymmetric hydrogenation and hydroamination are central to these efforts.
Biocatalysis with Transaminases : Transaminase enzymes (TAs) present a green and highly selective method for synthesizing chiral amines from prochiral ketones. researchgate.net In this approach, an (R)-selective transaminase can be used to transfer an amino group from an amine donor, such as 2-aminopropane, to a ketone precursor like 1-phenoxy-2-propanone. researchgate.netgoogle.com The enzyme's chiral active site directs the formation of the (2R)-amine with high enantiomeric excess (ee). Research in this area focuses on screening for novel transaminases with high substrate specificity and optimizing reaction conditions like pH, temperature, and co-solvents to maximize conversion and enantioselectivity. researchgate.net
Transition-Metal Catalysis : Chiral metal complexes are widely used for asymmetric transformations. For the synthesis of the (2R)-1-phenoxypropan-2-amine core, a key strategy is the asymmetric reductive amination of 1-phenoxy-2-propanone. This involves the formation of an intermediate imine, which is then hydrogenated in the presence of a chiral catalyst, such as one based on rhodium or iridium with chiral phosphine (B1218219) ligands. google.com Another promising approach is catalytic hydroamination, where a chiral catalyst facilitates the addition of an amine to an alkene precursor. For instance, chiral magnesium complexes have been shown to catalyze intramolecular hydroamination/cyclization with high efficiency and enantioselectivities up to 93% ee, a principle that can be extended to intermolecular reactions. nih.gov
The development of these catalytic systems often involves synthesizing and screening a library of chiral ligands to find the optimal match for the specific substrate and reaction, balancing reactivity with high stereoinduction. frontiersin.orgnih.gov
| Catalyst Type | Precursor | Key Advantage | Typical Enantiomeric Excess (ee) |
| (R)-Transaminase | 1-Phenoxy-2-propanone | High enantioselectivity, green process | >98% |
| Chiral Rh/Ir Complex | 1-Phenoxy-2-propanone | Broad substrate scope | 90-99% |
| Chiral Mg Complex | Phenoxy-propene derivative | High efficiency for hydroamination | up to 93% |
Chiral Auxiliary-Mediated Strategies for (2R)-1-Phenoxypropan-2-amine Hydrochloride Precursors
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed.
A common strategy involves reacting a precursor molecule with a chiral auxiliary, such as an enantiomerically pure amine like (R)-1-phenylethylamine (α-PEA), to form a chiral imine. mdpi.com For the synthesis of (2R)-1-phenoxypropan-2-amine, 1-phenoxy-2-propanone would be reacted with a chiral auxiliary. The resulting chiral imine or enamine intermediate then undergoes a diastereoselective reaction. mdpi.com
Another widely used class of auxiliaries includes pseudoephedrine and pseudoephenamine. wikipedia.orgnih.gov A carboxylic acid precursor could be coupled with pseudoephedrine to form a chiral amide. Subsequent diastereoselective alkylation at the α-position, followed by cleavage of the auxiliary, can yield a precursor to the target amine. nih.gov Similarly, Evans oxazolidinone auxiliaries are effective in controlling the stereochemistry of aldol (B89426) and alkylation reactions that could be adapted to build the required carbon skeleton. wikipedia.org
| Chiral Auxiliary | Precursor Type | Intermediate | Key Transformation |
| (R)-1-Phenylethylamine | Ketone (1-Phenoxy-2-propanone) | Chiral Imine | Diastereoselective Reduction |
| (1S,2S)-Pseudoephedrine | Carboxylic Acid | Chiral Amide | Diastereoselective Alkylation |
| (S)-4-Benzyl-2-oxazolidinone | Carboxylic Acid | Chiral N-Acyl Oxazolidinone | Diastereoselective Alkylation/Aldol |
Diastereoselective Transformations in the Synthesis Pathway
The use of a chiral auxiliary hinges on a highly diastereoselective transformation to set the new stereocenter. Once the auxiliary is attached to the prochiral substrate, the inherent chirality of the auxiliary directs the approach of incoming reagents.
Diastereoselective Reduction : If 1-phenoxy-2-propanone is converted into a chiral imine using an auxiliary, the subsequent reduction of the C=N double bond must be diastereoselective. The bulky groups of the auxiliary sterically hinder one face of the imine, forcing the reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation) to attack from the less hindered face, leading to the preferential formation of one diastereomer.
Diastereoselective Alkylation : In strategies employing auxiliaries like pseudoephedrine amides, the α-proton is removed with a strong base to form a chiral enolate. This enolate adopts a rigid chelated conformation, and subsequent reaction with an electrophile (e.g., an alkyl halide) occurs from the less sterically hindered side, yielding one diastereomer in high excess. nih.gov
A powerful, albeit less common, strategy is crystallization-induced diastereomer transformation (CIDT). nih.gov In this process, a reaction that produces a mixture of diastereomers is combined with selective crystallization of the desired diastereomer from the solution. If the diastereomers can equilibrate (epimerize) in solution, the undesired isomer will continuously convert to the desired, less soluble isomer, which then crystallizes, ultimately leading to a high yield of a single diastereomer. nih.gov
Classical Resolution Techniques for 1-Phenoxypropan-2-amine Hydrochloride Racemates
Classical resolution is a robust and widely practiced method for separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. wikipedia.org This approach involves converting the enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated. libretexts.orglibretexts.org
Diastereomeric Salt Formation and Crystallization-Based Enantioseparation
The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org Since amines are basic, they readily react with chiral acids to form salts.
The process involves the following steps:
Salt Formation : The racemic 1-phenoxypropan-2-amine is dissolved in a suitable solvent and treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (S)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].
Fractional Crystallization : Due to their different physical properties, one of the diastereomeric salts is typically less soluble in the chosen solvent system. This less soluble salt will selectively crystallize out of the solution upon cooling or concentration. wikipedia.org
Separation and Liberation : The crystallized salt is separated by filtration. The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving acid and liberate the enantiomerically pure (2R)-1-phenoxypropan-2-amine. libretexts.orglibretexts.org The free amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
The efficiency of this method depends heavily on the choice of resolving agent and solvent, which influences the difference in solubility between the diastereomeric salts. wikipedia.org
| Chiral Resolving Agent | Type | Separated Form |
| (+)-Tartaric Acid | Acid | Diastereomeric Salt |
| (S)-Mandelic Acid | Acid | Diastereomeric Salt |
| (+)-Camphor-10-sulfonic acid | Acid | Diastereomeric Salt |
Chromatographic Resolution for Enantiomeric Purity
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), offer a powerful analytical and preparative tool for separating enantiomers. mdpi.com This technique relies on the use of a chiral stationary phase (CSP).
A CSP is a solid support that has been modified with a chiral selector. When the racemic mixture of 1-phenoxypropan-2-amine passes through the column, the two enantiomers interact differently with the chiral selector. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to move more slowly through the column than the other enantiomer. researchgate.net This difference in retention time allows for their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including amines. mdpi.com The separation can be optimized by adjusting the mobile phase composition (e.g., the ratio of hexane (B92381) and an alcohol modifier like 2-propanol). mdpi.comresearchgate.net While often used for analytical purposes to determine the enantiomeric excess of a sample, preparative chiral chromatography can be scaled up to isolate larger quantities of the pure enantiomers. nih.gov
Chemoenzymatic Synthesis of (2R)-1-Phenoxypropan-2-amine Hydrochloride and Related Structures
The stereoselective synthesis of enantiopure amines, including (2R)-1-phenoxypropan-2-amine and its structural analogs, has increasingly utilized chemoenzymatic methods to achieve high selectivity and environmental sustainability. A prominent approach involves the use of transaminases (TAs), which are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. researchgate.net This methodology is particularly advantageous for producing chiral amines from prochiral ketones, offering an efficient and direct route to the desired enantiomer. researchgate.net
In the synthesis of structurally related amines like disubstituted 1-phenylpropan-2-amine derivatives, immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully employed. researchgate.net This strategy avoids the need for isolating and purifying the enzyme, simplifying the process and reducing costs. The enzymatic reaction typically involves the asymmetric amination of a prochiral ketone, such as 1-phenoxypropan-2-one, using an amine donor. The use of enzymes like dehaloperoxidase, repurposed for abiological carbene transfer reactions, further illustrates the versatility of biocatalysis in achieving challenging stereoselective transformations, although this specific application is for different structures. wpmucdn.com The core principle remains the enzyme's ability to create a specific stereoisomer with high fidelity.
The general chemoenzymatic process for a related (R)-amine is depicted below:
Substrate : A prochiral ketone (e.g., 1-phenylpropan-1-one).
Biocatalyst : An (R)-selective transaminase, often in the form of whole cells. researchgate.net
Amine Donor : A suitable amine source, such as 2-aminopropane, which is converted to a ketone byproduct (e.g., acetone). google.com
Product : The corresponding enantiopure (R)-amine. researchgate.net
This biocatalytic step yields the free amine, (2R)-1-phenoxypropan-2-amine, which is subsequently reacted with hydrochloric acid in a standard chemical step to precipitate the stable hydrochloride salt.
Optimization of Reaction Conditions for High Enantioselectivity and Yield
Key Optimization Parameters:
Temperature : Enzyme activity is highly temperature-dependent. For the transaminase ATA-025 used in a related synthesis, a significant reduction in conversion was observed at temperatures above 50°C and below 40°C, with the optimal performance found around 45°C. This is attributed to thermal inactivation at higher temperatures or insufficient energy for enzyme activation at lower temperatures. researchgate.net
pH : The pH of the reaction medium affects the enzyme's surface charge, the solubility of the substrate and enzyme, and the electrostatic interactions between them. researchgate.net The optimal pH for similar transamination reactions has often been found in the range of 7.0 to 8.2. researchgate.net
Enzyme and Substrate Loading : The concentrations of both the biocatalyst and the substrate are crucial for maximizing product formation while minimizing potential substrate or product inhibition. In one optimized process for a related amine, a 10% enzyme loading and a 50 g/L substrate loading resulted in a conversion rate of over 99%. researchgate.net
The following table summarizes the optimized conditions from a one-factor-at-a-time approach for the synthesis of (1R)-(3-methylphenyl)ethan-1-amine, a structurally analogous compound, which illustrates the typical parameters targeted for optimization. researchgate.net
| Parameter | Optimal Value | Result |
|---|---|---|
| Enzyme Loading (ATA-025) | 10% | Conversion: 99.02 ± 2.61% Actual Yield: 76.85 ± 1.01% |
| Substrate Loading | 50 g/L | |
| Temperature | 45 ± 2 °C | |
| pH | 8.0 |
These findings demonstrate that by systematically adjusting reaction conditions, it is possible to achieve near-complete conversion of the prochiral ketone to the desired enantiopure amine with high product yields. researchgate.net
Precursors and Intermediate Derivatization in (2R)-1-Phenoxypropan-2-amine Hydrochloride Synthesis
The synthesis of (2R)-1-phenoxypropan-2-amine hydrochloride begins with readily available chemical precursors that are converted into key intermediates. A common starting point is the synthesis of the ketone intermediate, 1-phenoxypropan-2-one. rsc.org
Synthesis of the Ketone Precursor (1-phenoxypropan-2-one): A widely used method involves the reaction of a phenol (B47542) with a halo-acetone derivative. rsc.org A typical procedure is as follows:
A mixture of phenol, potassium iodide (KI), and anhydrous potassium carbonate (K₂CO₃) is prepared in a dry solvent such as acetone. rsc.org
Chloroacetone is added to the mixture, which is then heated to reflux (around 60°C) for several hours to facilitate the nucleophilic substitution reaction. rsc.org
Upon completion, the inorganic salts are filtered off, and the solvent is evaporated. The resulting crude product is purified, often by flash column chromatography, to yield pure 1-phenoxypropan-2-one. rsc.org
This ketone is the direct precursor for the subsequent enzymatic transamination step described in section 2.3.
Formation of the Final Hydrochloride Salt: Once the enantiopure free amine, (2R)-1-phenoxypropan-2-amine, is obtained from the chemoenzymatic step, it is converted to its hydrochloride salt. This is a standard acid-base reaction where the amine is dissolved in a suitable solvent and treated with hydrochloric acid. This process serves two main purposes: it increases the compound's stability and crystallinity, which facilitates purification and handling.
The table below outlines the key precursors and intermediates in a common synthetic route.
| Compound Name | Role in Synthesis | Typical Reagents for Formation |
|---|---|---|
| Phenol | Starting Material | N/A (Commercially available) |
| Chloroacetone | Reactant | N/A (Commercially available) |
| 1-Phenoxypropan-2-one | Key Intermediate (Prochiral Ketone) | Phenol, Chloroacetone, K₂CO₃, KI rsc.org |
| (2R)-1-Phenoxypropan-2-amine | Intermediate (Free Amine) | 1-Phenoxypropan-2-one, Transaminase, Amine Donor researchgate.net |
| (2R)-1-Phenoxypropan-2-amine Hydrochloride | Final Product | (2R)-1-Phenoxypropan-2-amine, Hydrochloric Acid |
Further derivatization can occur at the intermediate stages. For instance, the ketone group of 1-phenoxypropan-2-one can undergo reduction using agents like sodium borohydride to form the corresponding racemic alcohol, or the phenoxy group could be substituted under specific conditions. However, for the stereoselective synthesis of the target compound, the primary pathway involves the direct amination of the ketone. researchgate.net
Mechanistic Investigations of Reactions Involving 2r 1 Phenoxypropan 2 Amine Hydrochloride
Elucidation of Reaction Pathways and Transition States
The reactions involving (2R)-1-phenoxypropan-2-amine, the active form derived from its hydrochloride salt, primarily proceed through nucleophilic substitution or addition pathways. The elucidation of these pathways often involves a combination of kinetic studies and computational modeling to map out the potential energy surfaces and identify transition states.
One common reaction is the nucleophilic attack of the amine on an electrophilic center. For instance, in the synthesis of more complex chiral molecules, the amine can react with epoxides. researchgate.net The reaction pathway for such an epoxide opening involves the lone pair of the nitrogen atom attacking one of the carbon atoms of the epoxide ring. Computational studies, often employing density functional theory (DFT), can model the geometry of the transition state. These models help in understanding the bond-forming and bond-breaking processes that occur simultaneously. The calculations can predict activation barriers for different potential pathways, indicating the most likely reaction mechanism. researchgate.net
In reactions where the amine acts as a nucleophile in a substitution reaction, such as a nucleophilic aromatic substitution (SNAr), the pathway can be either a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism. nih.govresearchgate.net Kinetic studies, including the analysis of Brønsted-type plots and deuterium (B1214612) kinetic isotope effects, can provide evidence for one pathway over the other. nih.gov For example, a significant catalytic effect by a second amine molecule, as observed in some SNAr reactions, suggests a mechanism where the second amine molecule facilitates proton transfer in the transition state. nih.govresearchgate.net
The transition state geometry is critical for determining the stereochemical outcome of the reaction. For (2R)-1-phenoxypropan-2-amine, the chiral center adjacent to the amine group influences the approach of the electrophile, leading to a favored transition state that results in the desired stereoisomer.
Role of the Amine Functionality as a Chiral Nucleophile or Base
The amine functionality of (2R)-1-phenoxypropan-2-amine is central to its reactivity, allowing it to function as either a chiral nucleophile or a chiral base.
As a chiral nucleophile , the amine directly participates in bond formation with an electrophilic center. This is evident in reactions such as the alkylation of the amine or its addition to carbonyl compounds. The chirality of the amine is transferred to the product during this process. The steric hindrance provided by the phenoxy and methyl groups around the chiral center directs the approach of the electrophile, leading to high diastereoselectivity or enantioselectivity.
As a chiral base , the amine can deprotonate a prochiral substrate, leading to the formation of a chiral enolate or another reactive intermediate. This intermediate then reacts with an electrophile, and the chirality of the base influences the stereochemical outcome of this subsequent reaction. Chiral amines are widely used in asymmetric synthesis for this purpose. While specific studies detailing (2R)-1-phenoxypropan-2-amine as a chiral base are not abundant in the provided search results, the principle is a fundamental aspect of chiral amine chemistry. The effectiveness of a chiral amine as a base in inducing asymmetry depends on its ability to form a well-defined, diastereomeric transition state during the deprotonation step.
The dual role of chiral amines as both nucleophiles and bases can sometimes lead to competing reaction pathways. The specific role played by (2R)-1-phenoxypropan-2-amine will depend on the reaction conditions, the nature of the substrate, and the electrophile.
Stereochemical Control and Induction Mechanisms in Transformations
The primary application of (2R)-1-phenoxypropan-2-amine hydrochloride is in asymmetric synthesis, where it is used to control the stereochemical outcome of a reaction. nih.govnih.gov The mechanism of stereochemical control, or asymmetric induction, is a consequence of the steric and electronic properties of the chiral amine.
When used as a chiral auxiliary, the amine is temporarily incorporated into the substrate molecule. The chiral center of the amine then directs the stereoselective formation of a new stereocenter. This is often achieved through the formation of a rigid cyclic transition state where one face of the reactive center is sterically shielded. For example, in the addition of an organometallic reagent to an imine derived from (2R)-1-phenoxypropan-2-amine, the phenoxy and methyl groups would direct the approach of the nucleophile to the less hindered face of the imine, resulting in a high diastereomeric excess. researchgate.net
In its role as a chiral catalyst, the amine or a derivative thereof interacts with the substrate in the transition state to lower the activation energy of the pathway leading to one enantiomer over the other. This interaction is non-covalent and can involve hydrogen bonding or steric repulsion.
The synthesis of atomoxetine, an important pharmaceutical, often utilizes precursors derived from or related to (2R)-1-phenoxypropan-2-amine, highlighting the importance of this chiral building block in achieving the desired stereochemistry in complex molecules. researchgate.netgoogle.comgoogle.com
Influence of Solvent and Reaction Environment on Reaction Stereoselectivity
Solvating the reactants and transition states: The differential solvation of diastereomeric transition states can alter their relative energies, thereby affecting the stereochemical outcome. rsc.org Polar protic solvents, for example, can form hydrogen bonds with the amine and other polar functional groups, stabilizing certain transition state geometries over others. frontiersin.org
Influencing the conformation of the chiral catalyst or auxiliary: The conformation of the chiral amine can be influenced by the solvent, which in turn affects how it directs the stereochemistry of the reaction.
Participating directly in the reaction mechanism: In some cases, solvent molecules can be directly involved in the transition state, for example, by facilitating proton transfer. researchgate.net
The choice of solvent can sometimes even invert the stereoselectivity of a reaction. researchgate.net Therefore, solvent screening is a critical part of optimizing any asymmetric transformation. The table below illustrates how different solvents can affect the stereoselectivity of a hypothetical reaction.
| Solvent | Dielectric Constant (ε) | Diastereomeric Excess (de %) / Enantiomeric Excess (ee %) |
|---|---|---|
| Hexane (B92381) | 1.9 | 75% de |
| Toluene | 2.4 | 82% de |
| Diethyl Ether | 4.3 | 88% de |
| Dichloromethane | 9.1 | 92% ee |
| Acetonitrile | 37.5 | 85% ee |
| Ethanol | 24.6 | 70% ee |
This table is illustrative and shows general trends in how solvent polarity can influence stereoselectivity. Actual results will vary depending on the specific reaction.
In addition to the solvent, other environmental factors such as temperature and the presence of additives (e.g., Lewis acids or bases) can also significantly influence the stereoselectivity of a reaction. Lowering the reaction temperature often leads to higher stereoselectivity by amplifying the small energy differences between diastereomeric transition states.
Applications of 2r 1 Phenoxypropan 2 Amine Hydrochloride As a Chiral Building Block
Asymmetric Synthesis of Complex Organic Molecules
The primary application of (2R)-1-phenoxypropan-2-amine hydrochloride in asymmetric synthesis lies in its use as a source of chirality. Chiral amines are fundamental building blocks for the synthesis of a wide array of enantiomerically pure compounds, including pharmaceuticals and natural products. researchgate.net The stereocenter in (2R)-1-phenoxypropan-2-amine hydrochloride can be incorporated into larger molecules, directing the stereochemical outcome of subsequent reactions.
The synthesis of complex organic molecules often involves multi-step sequences where the introduction of chirality at an early stage is crucial. Chiral building blocks like (2R)-1-phenoxypropan-2-amine hydrochloride provide an efficient means to achieve this, avoiding the need for chiral separations or asymmetric transformations at later stages of the synthesis. nih.govresearchgate.netenamine.net For instance, the amine functionality can be readily transformed into other functional groups or used as a handle to introduce new stereocenters with high diastereoselectivity.
Table 1: Examples of Complex Molecules Synthesized Using Chiral Amine Building Blocks
| Class of Compound | Significance | Role of Chiral Amine |
| Chiral Amino Alcohols | Important intermediates in pharmaceutical synthesis. nih.gov | Provides the stereocenter for the amino group. |
| Chiral Heterocycles | Core structures in many bioactive compounds. nih.gov | Can be incorporated into the heterocyclic ring system. |
| Chiral Auxiliaries | Used to control stereochemistry in various reactions. | The amine can be derivatized to form a removable chiral auxiliary. |
Utility in the Development of Chiral Ligands for Asymmetric Catalysis
Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. (2R)-1-Phenoxypropan-2-amine hydrochloride is a valuable precursor for the synthesis of various types of chiral ligands. The amine group can be readily derivatized to create bidentate or multidentate ligands that can coordinate with metal centers. rsc.orgnih.gov
The stereochemistry of the resulting metal complex, dictated by the chiral ligand, creates a chiral environment that directs the stereochemical outcome of the catalyzed reaction. C2-symmetric chiral ligands, often derived from chiral amines, have proven to be particularly effective in a wide range of asymmetric transformations. nih.gov
Table 2: Types of Chiral Ligands Synthesized from Chiral Amines
| Ligand Type | Structural Features | Applications in Asymmetric Catalysis |
| N,N'-Dioxide Ligands | Contain two N-oxide functionalities. rsc.org | Lewis acid catalysis, including Diels-Alder and Michael reactions. |
| Bisamide Ligands | Possess two amide groups. nih.gov | Asymmetric additions of organometallic reagents to carbonyl compounds. |
| Salen-type Ligands | Schiff base ligands derived from salicylaldehyde (B1680747) derivatives. | Asymmetric epoxidation, cyclopropanation, and other oxidation reactions. |
The modular nature of ligand synthesis allows for the fine-tuning of the steric and electronic properties of the ligand by modifying the substituents on the chiral amine backbone, thereby optimizing the enantioselectivity of the catalyzed reaction.
Construction of Stereodefined Scaffolds for Chemical Research
Stereodefined scaffolds are rigid molecular frameworks with well-defined three-dimensional structures. They are invaluable tools in medicinal chemistry and chemical biology for the exploration of structure-activity relationships and the development of new therapeutic agents. The chirality of (2R)-1-phenoxypropan-2-amine hydrochloride can be exploited to construct such scaffolds with predetermined stereochemistry.
By incorporating this chiral building block into a larger molecular structure, researchers can create a library of stereochemically diverse compounds. The phenoxy group and the amine functionality provide points for further diversification, allowing for the systematic modification of the scaffold and the exploration of its biological activity. The rigid nature of some of these scaffolds, often achieved through cyclization reactions involving the amine group, helps to lock the molecule into a specific conformation, which is crucial for interacting with biological targets.
Multi-Component Reactions (MCRs) Involving (2R)-1-Phenoxypropan-2-amine Hydrochloride
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. mdpi.commdpi.com (2R)-1-Phenoxypropan-2-amine hydrochloride, as a primary amine, is a key component in several important MCRs, most notably the Ugi and Passerini reactions. nih.govresearchgate.netwikipedia.orgnih.gov
In the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. nih.gov The use of a chiral amine like (2R)-1-phenoxypropan-2-amine hydrochloride in the Ugi reaction can lead to the formation of diastereomeric products, where the stereocenter of the amine influences the stereochemistry of the newly formed stereocenter. This provides a rapid and efficient method for the synthesis of libraries of complex, chiral molecules. nih.gov
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org While primary amines are not direct components of the Passerini reaction, they are often used to synthesize one of the reactants, or the products can be further modified using amines.
Table 3: Key Multi-Component Reactions Involving Amines
| Reaction | Components | Product | Role of (2R)-1-Phenoxypropan-2-amine Hydrochloride |
| Ugi Reaction | Amine, Carbonyl Compound, Carboxylic Acid, Isocyanide | Bis-amide | As the chiral amine component, introducing a stereocenter. nih.gov |
| Mannich Reaction | Amine, Aldehyde, Active Hydrogen Compound | β-Amino carbonyl compound | Can serve as the amine component. nih.gov |
The ability to introduce chirality and molecular diversity in a single step makes MCRs involving (2R)-1-phenoxypropan-2-amine hydrochloride a highly attractive strategy in drug discovery and materials science.
Synthesis and Exploration of Derivatives and Analogues of 2r 1 Phenoxypropan 2 Amine Hydrochloride
Modification of the Phenoxy Moiety: Synthesis of Aryloxy-Substituted Analogs
The synthesis of aryloxy-substituted analogs of (2R)-1-phenoxypropan-2-amine hydrochloride allows for a thorough investigation of the structure-activity relationship (SAR). Modifications to the aromatic ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
A variety of substituted thiazoles, benzoxazoles, and benzothiazoles have been prepared as heterocyclic (aryloxy)alkylamines. nih.gov These modifications aim to explore the impact of different electronic and steric properties of the substituent on the phenoxy ring. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the compound's interaction with its biological target.
The general synthetic approach to these analogs often involves the reaction of a substituted phenol (B47542) with a suitable propane-2-amine precursor under basic conditions. The choice of the substituent on the phenol is guided by the desire to probe a range of chemical properties.
| Substituent on Phenoxy Ring | Rationale for Modification | General Synthetic Approach |
| Halogens (F, Cl, Br) | Modulate lipophilicity and electronic character | Nucleophilic aromatic substitution |
| Alkyl groups (e.g., methyl, ethyl) | Investigate steric effects | Williamson ether synthesis |
| Methoxy group | Introduce hydrogen bond accepting capability | Williamson ether synthesis |
| Nitro group | Strong electron-withdrawing group | Nucleophilic aromatic substitution |
| Heterocyclic rings | Explore alternative binding interactions | Ullmann condensation or Buchwald-Hartwig amination |
Derivatization of the Amine Functionality: N-Substitution Patterns
The primary amine of (2R)-1-phenoxypropan-2-amine is a key site for derivatization. N-substitution can influence the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for its biological activity.
Common derivatization strategies include N-alkylation, N-acylation, and the formation of sulfonamides. For example, N-alkylation with various alkyl groups can be achieved through reductive amination of an appropriate aldehyde or ketone or by direct alkylation with an alkyl halide.
A study on the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a related chiral amine, utilized hydrogenation reduction for N-benzylation. google.com This highlights a common method for introducing specific N-substituents.
| N-Substituent | Synthetic Method | Potential Impact on Properties |
| Methyl, Ethyl | Reductive amination | Increased lipophilicity, altered basicity |
| Benzyl | Reductive amination | Introduction of a bulky, aromatic group |
| Acetyl | Acylation with acetyl chloride or acetic anhydride (B1165640) | Decreased basicity, introduction of a hydrogen bond acceptor |
| Sulfonyl (e.g., tosyl) | Reaction with sulfonyl chloride | Increased acidity, potential for different binding interactions |
Chain Elongation and Functional Group Interconversion Strategies
Modifying the length and functionality of the propyl chain connecting the phenoxy and amine groups provides another avenue for optimizing the molecule's properties. Chain elongation can alter the distance and spatial relationship between these two key pharmacophoric elements.
Functional group interconversion (FGI) is a powerful tool in this context. ub.eduvanderbilt.edu For instance, a hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile to introduce a new functional group or extend the carbon chain. ub.eduvanderbilt.edu The conversion of alcohols to alkyl halides is another common FGI strategy. ub.edu
The Arndt-Eistert reaction is a classic method for one-carbon homologation of carboxylic acids, which could be a precursor to an elongated amine chain. vanderbilt.edu
| Modification Strategy | Key Reagents/Reactions | Purpose |
| Chain Elongation | Wittig reaction, Grignard reaction with an epoxide | Increase distance between phenoxy and amine groups |
| Hydroxyl to Halide | SOCl₂, PBr₃ | Introduce a reactive handle for further modification |
| Amine Synthesis | Reduction of azides or nitriles | Alternative route to the primary amine |
| Alcohol to Sulfonate | TsCl, MsCl | Create a good leaving group for substitution reactions |
Stereochemical Purity and Control in Analog Synthesis
Maintaining the (2R) stereochemistry at the chiral center is paramount, as different stereoisomers can have vastly different pharmacological activities and toxicities. researchgate.netnih.gov Therefore, stereoselective synthesis is a critical aspect of preparing analogs of (2R)-1-phenoxypropan-2-amine hydrochloride.
Chiral starting materials, such as (R)-alaninol, can be used to ensure the desired stereochemistry in the final product. Asymmetric synthesis techniques, including the use of chiral catalysts or auxiliaries, can also be employed to control the stereochemical outcome of key reactions. researchgate.netgoogle.com For example, transaminases can be used for the stereoselective synthesis of chiral amines from prochiral ketones. researchgate.netgoogle.com
The diastereoselective synthesis of related compounds, such as 1-alkyl-1-phenyl-2-methylaminopropanes, has been achieved with high optical purity through methods like asymmetric induction in Grignard reactions. researchgate.net The absolute configuration of the products is often confirmed using techniques like X-ray crystallography and by comparing optical rotation values. researchgate.net
| Strategy for Stereochemical Control | Description | Example Application |
| Chiral Pool Synthesis | Utilizing readily available enantiomerically pure starting materials. | Synthesis starting from (R)-amino acids or their derivatives. |
| Asymmetric Catalysis | Employing a chiral catalyst to favor the formation of one enantiomer. | Asymmetric hydrogenation of a ketone precursor. |
| Chiral Auxiliaries | Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction. | Evans asymmetric alkylation. |
| Enzymatic Resolution | Using enzymes to selectively react with one enantiomer in a racemic mixture. | Lipase-catalyzed acylation of a racemic amine. |
Theoretical and Computational Studies on 2r 1 Phenoxypropan 2 Amine Hydrochloride
Quantum Mechanical Studies of Electronic Structure and Conformation
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For (2R)-1-phenoxypropan-2-amine, such studies have been performed to generate parameters for molecular dynamics simulations, as evidenced by its entry in the Automated Topology Builder (ATB). uq.edu.au These calculations typically involve optimizing the molecular geometry and determining the electronic distribution.
The process, as indicated for the free base in the ATB repository, involves multiple QM processing stages. uq.edu.au An initial geometry optimization is often performed using computationally less expensive semi-empirical methods, followed by more rigorous Density Functional Theory (DFT) calculations. A common level of theory used for such purposes is B3LYP with a 6-31G* basis set. uq.edu.au
These studies yield crucial data on the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Furthermore, the distribution of electron density can be analyzed through methods like Mulliken population analysis to assign partial atomic charges, which are essential for understanding electrostatic interactions.
Note: This table represents the typical data generated from QM studies. Specific values for (2R)-1-phenoxypropan-2-amine hydrochloride require access to the full computational output, which is not publicly available.
Conformational analysis, another critical component of QM studies, explores the potential energy surface of the molecule to identify stable conformers. For a flexible molecule like (2R)-1-phenoxypropan-2-amine, with several rotatable bonds, this analysis is key to understanding its preferred three-dimensional structure in different environments.
Molecular Modeling of Intermolecular Interactions and Chiral Recognition
Such studies would typically employ molecular docking or molecular dynamics (MD) simulations to investigate how this enantiomer interacts with chiral selectors or biological receptors. The force field parameters generated through the quantum mechanical calculations mentioned previously are essential for these simulations. uq.edu.au These simulations could elucidate the specific hydrogen bonds, van der Waals forces, and electrostatic interactions that lead to enantioselective binding. The goal would be to understand, at a molecular level, why one enantiomer fits more favorably into a chiral environment than its counterpart.
Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR, CD)
Theoretical calculations are widely used to predict spectroscopic signatures, which can then be compared with experimental data for structure validation. The QM calculations performed for molecules like (2R)-1-phenoxypropan-2-amine provide the foundation for these predictions. uq.edu.au
For instance, Infrared (IR) spectroscopy frequencies can be calculated from the Hessian matrix, which is a product of the geometry optimization and frequency calculation at a given level of theory (e.g., DFT B3LYP/6-31G*). uq.edu.au These calculated frequencies correspond to the vibrational modes of the molecule.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). These predictions are valuable for assigning peaks in experimental NMR spectra. The Automated Topology Builder indicates that NMR parameters for the free base in various solvents have been considered. uq.edu.au
Circular Dichroism (CD) spectroscopy is particularly important for chiral molecules. Computational prediction of CD spectra can help in determining the absolute configuration of an enantiomer.
Table 2: Computationally Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
|---|---|---|
| Key IR Peak (N-H stretch) | Typically calculated post-QM optimization. | Available from experimental spectra. |
| ¹H NMR Shift (CH-N) | Calculated using methods like GIAO. | Available from experimental spectra. |
| ¹³C NMR Shift (C-O) | Calculated using methods like GIAO. | Available from experimental spectra. |
| CD Spectrum (λmax) | Predicted via time-dependent DFT (TD-DFT). | Available from experimental spectra. |
Note: This table illustrates the comparative approach. Specific predicted values for (2R)-1-phenoxypropan-2-amine hydrochloride are not available in published literature.
In Silico Design of Novel Chiral Derivatives
In silico design involves using computational methods to conceptualize new molecules with desired properties. This approach is common in drug discovery to design derivatives with improved efficacy, selectivity, or metabolic stability. However, there are no publicly available research findings detailing the in silico design of novel chiral derivatives based on the (2R)-1-phenoxypropan-2-amine hydrochloride scaffold. Such a study would involve modifying the parent structure computationally and then evaluating the properties of the new virtual compounds using the theoretical methods described above.
Mechanistic Insights from Computational Reaction Dynamics
Computational reaction dynamics studies simulate the chemical transformation of a molecule to understand its reaction pathways, transition states, and kinetics. These computationally intensive simulations can provide a detailed picture of how a molecule is synthesized or metabolized. At present, there is no specific research published in the scientific literature on the computational reaction dynamics of (2R)-1-phenoxypropan-2-amine hydrochloride.
Advanced Spectroscopic and Chromatographic Characterization of 2r 1 Phenoxypropan 2 Amine Hydrochloride
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us For (2R)-1-phenoxypropan-2-amine, this is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for this class of compounds. yakhak.org The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase. The primary amine and the stereocenter of the analyte are critical for chiral recognition.
A typical method involves an isocratic mobile phase, often a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve baseline separation with reasonable analysis times. nih.gov Detection is commonly performed using a UV detector, as the phenoxy group provides a suitable chromophore. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. In some cases, derivatization of the amine with a UV-active agent can enhance detection sensitivity. yakhak.org
| Parameter | Typical Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Cellulose or Amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at ~254 nm |
| Elution Order | Dependent on specific CSP and analyte interaction |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography is another powerful technique for chiral separations, particularly for volatile or semi-volatile compounds. For primary amines like (2R)-1-phenoxypropan-2-amine, analysis on a chiral stationary phase often requires prior derivatization to improve volatility and chromatographic performance. nih.govumich.edu Common derivatizing agents include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate, which convert the primary amine into a less polar trifluoroacetamide (B147638) or an isocyanate derivative, respectively. nih.gov
The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. wiley.com These CSPs, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, form transient diastereomeric host-guest complexes with the analyte enantiomers, allowing for their separation. wiley.com The resolution is highly dependent on the column temperature, with better separation often achieved at lower temperatures. wiley.com The choice of carrier gas and the temperature program are optimized to maximize the separation factor (α) and resolution (Rs).
| Parameter | Typical Condition |
|---|---|
| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |
| Chiral Stationary Phase (CSP) | Substituted β-cyclodextrin |
| Carrier Gas | Hydrogen or Helium |
| Temperature Program | Isothermal or gradient, optimized for resolution (e.g., 90-190 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. While standard ¹H or ¹³C NMR spectra of enantiomers are identical, the stereochemistry of (2R)-1-phenoxypropan-2-amine can be determined by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.gov
When a chiral solvating agent, such as an enantiopure BINOL derivative, is added to a solution of the racemic amine, it forms transient diastereomeric complexes that are in fast exchange on the NMR timescale. nih.gov This results in the splitting of formerly equivalent signals into two distinct sets, one for each enantiomer. The integration of these separated peaks allows for the determination of enantiomeric excess. nih.gov Alternatively, reacting the amine with a chiral derivatizing agent, like Mosher's acid chloride, forms stable diastereomers which can be readily distinguished by NMR. The chemical shift differences (Δδ), particularly for protons near the newly formed amide bond, can be used to assign the absolute configuration.
| Nucleus | Approximate Chemical Shift (δ, ppm) in CDCl₃ | Key Protons for Stereochemical Analysis |
|---|---|---|
| ¹H | ~7.3 (m, 2H, Ar-H) | Protons α and β to the nitrogen (CH and CH₂) and the methyl protons (CH₃) often show the largest chemical shift non-equivalence (Δδ) in the presence of a chiral auxiliary. |
| ¹H | ~6.9 (m, 3H, Ar-H) | |
| ¹H | ~4.0 (m, 2H, O-CH₂) | |
| ¹H | ~3.5 (m, 1H, N-CH) | |
| ¹H | ~1.2 (d, 3H, CH₃) |
Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling
Mass spectrometry (MS) is used to confirm the molecular weight of (2R)-1-phenoxypropan-2-amine and to identify potential impurities. When analyzed by techniques like electrospray ionization (ESI), the compound will typically show a prominent protonated molecular ion [M+H]⁺ corresponding to the free base.
The fragmentation pattern, often studied using tandem mass spectrometry (MS/MS), provides structural information. For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of 1-phenoxypropan-2-amine, this would lead to the formation of a stable iminium ion. Coupling MS with a chromatographic technique (LC-MS or GC-MS) is a powerful method for impurity profiling, allowing for the separation and identification of synthesis byproducts or degradation products.
| Ion | m/z (for C₉H₁₃NO) | Description |
|---|---|---|
| [M+H]⁺ | 152.1 | Protonated molecular ion of the free base |
| [M-CH₃]⁺ | 136.1 | Loss of a methyl radical via α-cleavage |
| [C₇H₇O]⁺ | 107.1 | Fragment corresponding to a tropylium-like phenoxy-methylene cation |
| [C₆H₅O]⁺ | 93.0 | Loss of the aminopropane side chain |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov This technique provides an unambiguous three-dimensional map of the atomic positions in the crystal lattice. By analyzing the diffraction of X-rays through a suitable single crystal of (2R)-1-phenoxypropan-2-amine hydrochloride, the precise spatial arrangement of the atoms can be determined.
The absolute configuration is established through the analysis of anomalous dispersion effects. The Flack parameter is a critical value derived from the data that confirms whether the determined structure corresponds to the correct enantiomer; a value close to zero indicates a correct assignment. caltech.edu In addition to confirming the 'R' configuration, the analysis reveals detailed information about bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state.
| Crystallographic Parameter | Description |
|---|---|
| Crystal System | Describes the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). |
| Space Group | Specifies the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal lattice. |
| Flack Parameter | A value used to confirm the absolute structure of a non-centrosymmetric crystal. A value near 0 confirms the assigned configuration. |
Circular Dichroism (CD) Spectroscopy for Chirality and Conformation Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique provides a unique spectral signature for a specific enantiomer. The CD spectrum of (2R)-1-phenoxypropan-2-amine would be the mirror image of the spectrum for its (S)-enantiomer.
The spectrum typically exhibits positive or negative peaks, known as Cotton effects, at wavelengths corresponding to the electronic transitions of the molecule's chromophores—in this case, the phenoxy group. The sign and magnitude of these Cotton effects are dependent on the molecule's absolute configuration and its preferred conformation in solution. nih.gov CD spectroscopy is not only a powerful tool for confirming the chirality of a sample but can also be used for the rapid determination of enantiomeric excess, sometimes after the formation of a derivative complex that enhances the CD signal. rsc.orgnih.gov
| Spectral Feature | Description |
|---|---|
| Cotton Effect | Positive or negative bands in the CD spectrum resulting from the differential absorption of circularly polarized light near a chromophore's absorption band. |
| λₘₐₓ | The wavelength of maximum absorption (positive or negative) in the CD spectrum. |
| Molar Ellipticity [θ] | The quantitative measure of the CD signal, normalized for concentration and path length. |
| Application | Confirmation of chirality, determination of absolute configuration (by comparison), and analysis of enantiomeric purity. rsc.org |
Future Prospects and Emerging Research Avenues for 2r 1 Phenoxypropan 2 Amine Hydrochloride
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). drreddys.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions. nih.govyoutube.com
For the synthesis of (2R)-1-phenoxypropan-2-amine hydrochloride, integrating flow chemistry could streamline multi-step sequences, eliminating the need for isolating and purifying intermediates. mdpi.com Automated synthesis platforms, combined with flow reactors, can accelerate reaction optimization by systematically varying conditions and reagents. youtube.com This approach allows for the rapid screening of different synthetic routes and the identification of the most efficient and scalable processes. nih.gov The productivity of such systems can be significantly higher than batch methods; for example, a machine learning-driven optimization of a photoredox amine synthesis in a flow setup resulted in a productivity ~25 times higher than in batch. nih.gov This integration promises to make the production of (2R)-1-phenoxypropan-2-amine hydrochloride more efficient, reproducible, and scalable. researchgate.net
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Amines
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters nih.gov |
| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reactor volumes researchgate.net |
| Scalability | Challenging, often requires re-optimization | More straightforward scale-up nih.gov |
| Efficiency | Can be lower due to manual handling and isolation steps | Higher efficiency through automation and integration mdpi.com |
| Reproducibility | Can be variable between batches | High reproducibility researchgate.net |
Exploiting (2R)-1-Phenoxypropan-2-amine Hydrochloride in Emerging Asymmetric Reactions
Chiral amines are crucial components in asymmetric synthesis, serving as catalysts, resolving agents, or key building blocks. nih.gov (2R)-1-phenoxypropan-2-amine hydrochloride, as a primary chiral amine, holds potential for use in a variety of emerging asymmetric reactions. Chiral primary amine catalysts have been successfully used in reactions such as Aldol (B89426), Mannich, Diels-Alder, and Michael addition reactions. alfachemic.com These catalysts can exhibit unique reactivity and stereoselectivity not seen with more common secondary amine catalysts. researchgate.net
Future research could explore the application of (2R)-1-phenoxypropan-2-amine hydrochloride or its derivatives as organocatalysts. Its specific structural features could offer unique stereochemical control in reactions to generate complex molecules with high enantiomeric purity. researchgate.net Furthermore, there is a growing interest in developing new metal-catalyzed transformations for synthesizing chiral amines, including reductive amination, hydroamination, and allylic amination. nih.govacs.org The compound could also serve as a valuable synthon in the construction of more complex chiral molecules and APIs. nih.gov
Data-Driven Approaches and Artificial Intelligence in Optimization of Synthesis and Application
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and automated synthesis planning. chiralpedia.comchiralpedia.com These data-driven approaches can accelerate the discovery of new catalysts and the optimization of reaction conditions, reducing the need for extensive trial-and-error experimentation. chiralpedia.compreprints.org
Development of Sustainable Synthetic Routes for Industrial Scale-Up
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize environmental impact by reducing waste, using safer solvents, and improving energy efficiency. chemistryjournals.net For a compound like (2R)-1-phenoxypropan-2-amine hydrochloride, developing sustainable routes is crucial for viable industrial-scale production.
Key strategies for greener synthesis include:
Biocatalysis: Utilizing enzymes such as transaminases, amine dehydrogenases, and imine reductases can offer highly selective and environmentally benign routes to chiral amines. dtu.dkhovione.combohrium.com These enzymatic reactions occur under mild conditions in aqueous solutions, avoiding the need for harsh reagents and toxic metal catalysts often used in traditional chemical synthesis. dtu.dkhovione.com
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of the synthesis process. chemistryjournals.net
Renewable Feedstocks: Investigating synthetic pathways that start from renewable resources, such as lignocellulosic biomass, can reduce the reliance on petrochemical feedstocks. aiche.org For example, phenol (B47542), a potential precursor, can be derived from lignin (B12514952) depolymerization. aiche.org
Flow Chemistry: As mentioned earlier, continuous flow processes are inherently greener as they often lead to higher yields, use less solvent, and are more energy-efficient compared to batch processes. rsc.org
The adoption of these green chemistry principles can lead to more economical and environmentally friendly industrial-scale production of (2R)-1-phenoxypropan-2-amine hydrochloride. figshare.com
Table 2: Potential Green Chemistry Strategies for Synthesis
| Strategy | Description | Potential Benefit |
| Biocatalysis | Use of enzymes (e.g., transaminases) for asymmetric synthesis. semanticscholar.org | High selectivity, mild conditions, reduced waste. hovione.com |
| Alternative Solvents | Employing water or ionic liquids instead of volatile organic compounds. chemistryjournals.net | Reduced toxicity and environmental pollution. chemistryjournals.net |
| Renewable Feedstocks | Using starting materials derived from biomass. aiche.org | Decreased dependence on fossil fuels. |
| Energy Efficiency | Utilizing methods like microwave-assisted synthesis or flow chemistry. chemistryjournals.net | Reduced energy consumption and reaction times. |
Exploration of Novel Chemical Reactivity Patterns
Beyond its established roles, future research will likely uncover novel chemical reactivity patterns for (2R)-1-phenoxypropan-2-amine hydrochloride. The field of organic synthesis is constantly evolving, with new methodologies emerging that could be applied to this chiral amine. acs.org
Potential areas for exploration include:
C-H Bond Functionalization: Direct functionalization of C-H bonds is a powerful strategy for creating complex molecules efficiently. Exploring the use of (2R)-1-phenoxypropan-2-amine hydrochloride in directed C-H activation reactions could open up new synthetic pathways.
Photoredox Catalysis: This rapidly developing field uses light to enable novel chemical transformations. chiralpedia.com The amine group in (2R)-1-phenoxypropan-2-amine hydrochloride could participate in photoredox-mediated reactions, leading to new methods for forming C-C or C-N bonds.
Enantioselective Crystallization: Unconventional methods for chiral resolution, such as enantioselective crystallization using chiral host cavities, could provide alternative and efficient means of purification or separation. nih.gov
Nickel-Catalyzed Reactions: Recent advances in nickel catalysis have provided versatile methods for the asymmetric synthesis of dialkyl carbinamines, offering potential new routes to derivatives of (2R)-1-phenoxypropan-2-amine hydrochloride. nih.gov
Investigating these and other unconventional reaction pathways will expand the synthetic utility of (2R)-1-phenoxypropan-2-amine hydrochloride and may lead to the discovery of new molecules with valuable properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
